3-(2-Fluoro-4-methylphenyl)propionic acid
Overview
Description
3-(2-Fluoro-4-methylphenyl)propionic acid is a chemical compound with the CAS Number: 166251-34-9 . It is a solid substance at ambient temperature . The IUPAC name for this compound is 3-(4-fluoro-2-methylphenyl)propanoic acid .
Synthesis Analysis
The synthesis of this compound has been achieved by TiCl4 mediated alkylation of the corresponding (4R)-4-benzyl-3-[3-(2-fluoro-4-methoxyphenyl-, 2-fluoro-4-methylphenyl-, 2,4-dimethylphenyl-)propionyl]-2-oxazolidinones, followed by hydrolysis of the chiral auxiliary . The product was dried at the pump to give 3-(2-fluoro-4-methoxyphenyl)propionic acid .Molecular Structure Analysis
The InChI code for this compound is 1S/C10H11FO2/c1-7-6-9(11)4-2-8(7)3-5-10(12)13/h2,4,6H,3,5H2,1H3,(H,12,13) . This code provides a standard way to encode the compound’s molecular structure and formula.Physical and Chemical Properties Analysis
The molecular weight of this compound is 182.19 . It is a solid substance at ambient temperature .Scientific Research Applications
Enantioselective Synthesis
3-(2-Fluoro-4-methylphenyl)propionic acid is utilized in the enantioselective synthesis of chiral building blocks. For example, Parsons et al. (2004) achieved the synthesis of 2-benzyloxymethyl-3-(2-fluoro-4-methylphenyl)propionic acid through TiCl4 mediated alkylation, followed by hydrolysis. This process contributes to the creation of chiral molecules with potential pharmaceutical applications (Parsons et al., 2004).
Asymmetric Decarboxylation
In the enzymatic synthesis of pharmaceutical compounds, this compound derivatives have been used. Terao et al. (2003) described the preparation of α-Methyl-α-(2-fluoro-4-biphenylyl)propionic acid (flurbiprofen) via asymmetric decarboxylation catalyzed by an enzyme. This highlights its role in producing optically active pharmaceutical ingredients (Terao et al., 2003).
Electrocatalytic Hydrogenation
Raju et al. (2002) investigated the electrochemical hydrogenation of 2-(2-fluoro-4-biphenyl) propenoic acid, demonstrating its utility in producing aryl-2-propionic acids like flurbiprofen and isoprofen through electrocatalysis. This method offers an alternative to traditional chemical hydrogenation processes (Raju et al., 2002).
DFT Zwitterion Model Study
Pallavi and Tonannavar (2020) utilized 3-Amino-3-(4-fluorophenyl)propionic acid to study zwitterionic monomer and dimer structures through ab initio and DFT calculations. Their research provides insights into the vibrational and electronic structure of this non-proteinogenic amino acid, demonstrating its relevance in computational chemistry and molecular modeling (Pallavi & Tonannavar, 2020).
Organic Synthesis Intermediate
Investigation of Fluorine-Containing Natural Products
Aldemir et al. (2014) examined a putative fluorinated natural product from Streptomyces sp. TC1, which included 3-(3,5-di-tert-butyl-4-fluorophenyl)propionic acid. This study underscores the rarity and significance of fluorine-containing natural products in bacterial secondary metabolites (Aldemir et al., 2014).
Antibacterial and Antifungal Activities
Husain et al. (2006) synthesized derivatives of this compound and evaluated their antibacterial and antifungal activities. The study demonstrated considerable antifungal and moderate antibacterial activities, indicating potential applications in medicinal chemistry (Husain et al., 2006).
Safety and Hazards
This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .
Future Directions
Properties
IUPAC Name |
3-(2-fluoro-4-methylphenyl)propanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11FO2/c1-7-2-3-8(9(11)6-7)4-5-10(12)13/h2-3,6H,4-5H2,1H3,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HQOAGAGIHCHXLP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)CCC(=O)O)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11FO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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